2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189866-67-8
VCID: VC6523019
InChI: InChI=1S/C27H25FN4O3S2/c1-15-8-9-18(12-20(15)28)29-23(34)14-36-27-30-25-24(19-10-11-31(17(3)33)13-22(19)37-25)26(35)32(27)21-7-5-4-6-16(21)2/h4-9,12H,10-11,13-14H2,1-3H3,(H,29,34)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C)F
Molecular Formula: C27H25FN4O3S2
Molecular Weight: 536.64

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 1189866-67-8

Cat. No.: VC6523019

Molecular Formula: C27H25FN4O3S2

Molecular Weight: 536.64

* For research use only. Not for human or veterinary use.

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide - 1189866-67-8

Specification

CAS No. 1189866-67-8
Molecular Formula C27H25FN4O3S2
Molecular Weight 536.64
IUPAC Name 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C27H25FN4O3S2/c1-15-8-9-18(12-20(15)28)29-23(34)14-36-27-30-25-24(19-10-11-31(17(3)33)13-22(19)37-25)26(35)32(27)21-7-5-4-6-16(21)2/h4-9,12H,10-11,13-14H2,1-3H3,(H,29,34)
Standard InChI Key NZVSJIPEMKBKAC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C)F

Introduction

Structural Elucidation and Molecular Characteristics

IUPAC Name Deconstruction

The systematic IUPAC name reveals critical structural features:

  • 11-Acetyl: A ketone group at position 11, likely influencing electronic properties and hydrogen-bonding capacity.

  • 4-(2-Methylphenyl): A toluene-derived substituent at position 4, contributing hydrophobic character.

  • 8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene: A tricyclic system comprising a seven-membered ring fused to two smaller rings (four- and three-membered), with sulfur and nitrogen atoms at positions 8, 4, 6, and 11.

  • 3-Oxo: A ketone at position 3, potentially participating in resonance stabilization.

  • 5-Sulfanyl: A thioether group at position 5, offering sites for redox interactions.

  • N-(3-Fluoro-4-methylphenyl)acetamide: A fluorinated and methylated phenylacetamide, enhancing lipophilicity and metabolic stability.

Molecular Formula and Weight

The molecular formula C₂₇H₂₅FN₄O₃S₂ corresponds to a molecular weight of 536.64 g/mol, indicating moderate size for a drug-like molecule. The presence of fluorine (3.54% by mass) and sulfur (11.95%) suggests distinct electronic and steric profiles.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1189866-67-8
Molecular FormulaC₂₇H₂₅FN₄O₃S₂
Molecular Weight536.64 g/mol
IUPAC NameSee Title
SMILESCC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C

Synthetic Pathways and Optimization

General Synthesis Strategy

While explicit synthetic details for this compound are unavailable, its structure implies a multi-step sequence involving:

  • Core Tricyclic Construction: Cyclocondensation of thiophene or pyridine precursors with nitrogen-containing moieties, possibly via Buchwald-Hartwig amination .

  • Acetylation and Sulfanyl Incorporation: Introduction of the acetyl group at position 11 and sulfanyl moiety at position 5 using acylating agents (e.g., acetyl chloride) and thiol-disulfide exchange reactions .

  • Side Chain Functionalization: Coupling of the N-(3-fluoro-4-methylphenyl)acetamide via peptide-like bond formation, employing carbodiimide crosslinkers .

Industrial Scalability Challenges

  • Purification Complexity: The tricyclic core and multiple stereocenters necessitate advanced chromatographic techniques (e.g., HPLC).

  • Yield Optimization: Side reactions during sulfur incorporation may require stoichiometric control of thiolating agents.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

  • Thermal Degradation: The acetyl group and sulfur atoms may render the compound prone to thermal decomposition above 200°C.

  • Oxidative Sensitivity: The thioether linkage (-S-) could oxidize to sulfoxide or sulfone derivatives under oxidative conditions, necessitating inert atmosphere storage.

Biological Activity and Mechanistic Hypotheses

Antimicrobial Activity

Chloro- and fluoro-acetamide derivatives (e.g., CAS 100599-62-0) demonstrate broad-spectrum antibacterial effects by disrupting cell wall synthesis . The thioether group in this compound could enhance membrane permeability, potentiating activity against Gram-positive pathogens.

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